![molecular formula C19H20O3 B2975012 2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one CAS No. 333353-83-6](/img/structure/B2975012.png)
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
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Overview
Description
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a cyclohexanone structure through a phenylpropyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol.
Attachment of the Phenylpropyl Group: This step involves the reaction of the furan derivative with a phenylpropyl halide under basic conditions to form the intermediate.
Cyclohexanone Formation: The final step involves the reaction of the intermediate with cyclohexanone in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of cyclohexane.
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cycloheptan-1-one: Similar structure but with a cycloheptane ring.
2-[3-(Thiophen-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one: Similar structure but with a thiophene ring instead of furan.
Uniqueness
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C16H18O2 |
Molecular Weight | 242.313 g/mol |
CAS Number | 82178-18-5 |
LogP | 3.719 |
Anticancer Activity
Research has indicated that derivatives of cyclohexanones exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on similar compounds have shown selective cytotoxic effects against tumor cells while sparing normal cells. The structure-activity relationship suggests that modifications to the furan and phenyl groups can enhance anticancer efficacy.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various cyclohexanone derivatives, including those structurally related to this compound. The results indicated that certain modifications led to increased potency against human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics.
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have been documented in various studies. Notably, some derivatives exhibit activity against common pathogens, including Helicobacter pylori.
Research Findings
- Anti-H. pylori Activity : Similar compounds have shown comparable activity to metronidazole, a standard treatment for H. pylori infections.
- Urease Inhibition : Some derivatives demonstrated potent urease inhibition, which is crucial for the survival of H. pylori in gastric environments.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain structural features promote apoptotic pathways in cancer cells.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential avenues include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To optimize potency and selectivity for specific biological targets.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(14-7-2-1-3-8-14)13-18(21)19-11-6-12-22-19/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCECNERAWKMEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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